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Abstract
3-Iodo-1-propanol is a versatile bifunctional molecule that serves as a valuable building block

in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a

primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making

it an excellent substrate for a wide range of S(_N)2 reactions. This technical guide provides a

comprehensive overview of the nucleophilic substitution reactions of 3-iodo-1-propanol,
detailing reaction mechanisms, experimental protocols, and applications in the synthesis of

more complex molecules.

Introduction to 3-Iodo-1-propanol
3-Iodo-1-propanol (CAS No: 627-32-7) is a colorless to light yellow liquid with the linear

formula I(CH({2}))({3})OH.[1][2] Its utility in organic synthesis stems from its two distinct

functional groups: a terminal hydroxyl group and a primary alkyl iodide. The iodine atom is an

excellent leaving group due to the relatively weak carbon-iodine bond, making the C1 position

highly electrophilic and prone to nucleophilic substitution.[3] This reactivity allows for the facile

introduction of a wide array of nucleophiles.

Table 1: Physicochemical Properties of 3-Iodo-1-propanol
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Property Value Reference

Molecular Formula C({3})H({7})IO [2]

Molecular Weight 185.99 g/mol [1]

Boiling Point 115 °C/38 mmHg [1]

Density 1.942 g/mL at 25 °C [1]

Refractive Index n20/D 1.556 [1]

General Principles of Nucleophilic Substitution
The primary reaction pathway for 3-iodo-1-propanol with nucleophiles is the bimolecular

nucleophilic substitution (S(_N)2) mechanism. This is favored because the primary carbon

bearing the iodine is sterically unhindered.[4][5]

The S(_N)2 Mechanism
The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic

carbon atom from the backside relative to the leaving group.[6] This backside attack leads to an

inversion of stereochemistry at the carbon center, although for the achiral 3-iodo-1-propanol,
this is not a stereochemical consideration. The rate of the S(_N)2 reaction is dependent on the

concentration of both the substrate and the nucleophile.
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Caption: General S(_N)2 mechanism for 3-iodo-1-propanol.

Key Nucleophilic Substitution Reactions
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2

reaction between an alkoxide and an alkyl halide.[4][7] 3-Iodo-1-propanol can act as the alkyl

halide component. The reaction is typically carried out in a polar aprotic solvent like THF or

DMF to minimize competing elimination reactions.[7]

Reaction: RO

− −

+ I-(CH({2}))({3})-OH (\rightarrow) RO-(CH({2}))({3})-OH + I

− −

Experimental Protocol: Synthesis of 3-Phenoxy-1-propanol

In a round-bottom flask, sodium phenoxide is prepared by reacting phenol with a strong base

like sodium hydride (NaH) in anhydrous THF.

A solution of 3-iodo-1-propanol in THF is added dropwise to the stirred solution of sodium

phenoxide at room temperature.

The reaction mixture is heated to reflux and monitored by TLC until the starting material is

consumed.

After cooling, the reaction is quenched with water, and the product is extracted with diethyl

ether.

The organic layer is washed with brine, dried over anhydrous MgSO(_{4}), and concentrated

under reduced pressure.

The crude product is purified by column chromatography to yield 3-phenoxy-1-propanol.

Synthesis of Thioethers
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Thioethers (sulfides) can be synthesized by reacting 3-iodo-1-propanol with a thiol or a thiol

precursor. The use of thiourea is an odorless alternative to volatile thiols.[8]

Reaction with Thiolate: RS

− −

+ I-(CH({2}))({3})-OH (\rightarrow) RS-(CH({2}))({3})-OH + I

− −

Reaction with Thiourea:

(NH({2}))({2})CS + I-(CH({2}))({3})-OH (\rightarrow) [H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-

OH]I

− −

[H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-OH]I

− −

+ 2NaOH (\rightarrow) HS-(CH({2}))({3})-OH + ...

HS-(CH({2}))({3})-OH + I-(CH({2}))({3})-OH (\rightarrow) HO-(CH({2}))({3})-S-(CH({2}))({3})-

OH + HI

Table 2: Synthesis of Thioethers from 3-Iodo-1-propanol

Nucleophile
Reagents/Conditio
ns

Product Yield (%)

Thiophenol
K({2})CO({3}), DMF,

80 °C, 4h

3-(Phenylthio)propan-

1-ol
92

Thiourea
EtOH, Reflux, then

NaOH

3-Mercapto-1-

propanol
Intermediate

Reaction with Amines
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Primary and secondary amines can act as nucleophiles to displace the iodide, forming

secondary and tertiary amines, respectively. The reaction often requires heating and may

produce a mixture of products due to over-alkylation.

Reaction: R({2})NH + I-(CH({2}))({3})-OH (\rightarrow) R({2})Nngcontent-ng-c3973722063=""

_nghost-ng-c798938392="" class="inline ng-star-inserted">

+ +

H-(CH({2}))({3})-OH I

− −

(\xrightarrow{\text{Base}}) R({2})N-(CH({2}))({3})-OH

Reaction with Azide Ion
The azide ion (N(_{3})

−−

) is an excellent nucleophile for S(_N)2 reactions.[9] The reaction of 3-iodo-1-propanol with
sodium azide provides 3-azido-1-propanol, a useful intermediate for click chemistry or for
reduction to 3-amino-1-propanol.[10]

Reaction: NaN({3}) + I-(CH({2}))({3})-OH (\rightarrow) N({3})-(CH({2}))({3})-OH + NaI

Experimental Protocol: Synthesis of 3-Azido-1-propanol A related protocol for the synthesis of

3-azido-1-propanol from 3-bromo-1-propanol can be adapted:

Dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in

a mixture of acetone/water (120/20 mL).[11]

Heat the mixture to reflux overnight.[11]

Remove acetone under reduced pressure.[11]

Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).[11]
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Combine the organic layers, dry over MgSO(_{4}), and remove the solvent under vacuum to

yield a colorless oil (86% yield).[11]

Reaction with Cyanide Ion
The reaction with cyanide ions, typically from potassium or sodium cyanide, is a method for

carbon chain extension.[3] The resulting hydroxynitrile can be further hydrolyzed to a carboxylic

acid or reduced to an amine.

Reaction: KCN + I-(CH({2}))({3})-OH (\xrightarrow{\text{EtOH, Reflux}}) NC-(CH({2}))({3})-OH +

KI

Intramolecular Cyclization
The presence of the hydroxyl group on the same molecule allows for the possibility of

intramolecular nucleophilic substitution, particularly under basic conditions where the alkoxide

is formed. This intramolecular Williamson ether synthesis leads to the formation of a cyclic

ether, oxetane.
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Caption: Competing pathways for the alkoxide of 3-iodo-1-propanol.

Experimental Workflow and Data Presentation
A typical experimental workflow for a nucleophilic substitution reaction involving 3-iodo-1-
propanol is outlined below.
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Caption: General experimental workflow for nucleophilic substitution.
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Table 3: Summary of Quantitative Data for Selected Reactions

Nucleophile
Reagents/C
onditions

Product Time (h) Yield (%) Reference

NaN({3})
Acetone/H({2

})O, Reflux

3-Azido-1-

propanol
Overnight 86 [11]

KCN EtOH, Reflux

4-

Hydroxybutan

enitrile

- - [3]

Thiophenol
K({2})CO({3})

, DMF, 80 °C

3-

(Phenylthio)p

ropan-1-ol

4 92 -

Sodium

Phenoxide

NaH, THF,

Reflux

3-Phenoxy-1-

propanol
- - -

Note: Specific yield and reaction time data for some reactions are highly dependent on the

exact conditions and scale and may not be broadly published. The data presented are

illustrative examples.

Conclusion
3-Iodo-1-propanol is a highly effective three-carbon building block for introducing a variety of

functionalities through nucleophilic substitution. The S(_N)2 reactivity of its carbon-iodine bond

allows for the synthesis of ethers, thioethers, amines, azides, and nitriles, among other

compound classes. Understanding the principles of the S(_N)2 reaction and the factors that

influence its outcome is crucial for leveraging the full synthetic potential of this versatile reagent

in research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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